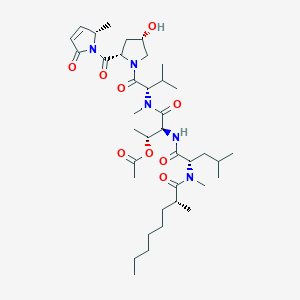

Microcolin H

Description

Properties

Molecular Formula |

C38H63N5O9 |

|---|---|

Molecular Weight |

733.9 g/mol |

IUPAC Name |

[(2R,3S)-4-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-3-[[(2S)-4-methyl-2-[methyl-[(2R)-2-methyloctanoyl]amino]pentanoyl]amino]-4-oxobutan-2-yl] acetate |

InChI |

InChI=1S/C38H63N5O9/c1-12-13-14-15-16-24(6)35(48)40(10)29(19-22(2)3)34(47)39-32(26(8)52-27(9)44)37(50)41(11)33(23(4)5)38(51)42-21-28(45)20-30(42)36(49)43-25(7)17-18-31(43)46/h17-18,22-26,28-30,32-33,45H,12-16,19-21H2,1-11H3,(H,39,47)/t24-,25+,26-,28+,29+,30+,32+,33+/m1/s1 |

InChI Key |

VVVUQZUDSPOQAQ-PEYQGHOASA-N |

Isomeric SMILES |

CCCCCC[C@@H](C)C(=O)N(C)[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)OC(=O)C)C(=O)N(C)[C@@H](C(C)C)C(=O)N1C[C@H](C[C@H]1C(=O)N2[C@H](C=CC2=O)C)O |

Canonical SMILES |

CCCCCCC(C)C(=O)N(C)C(CC(C)C)C(=O)NC(C(C)OC(=O)C)C(=O)N(C)C(C(C)C)C(=O)N1CC(CC1C(=O)N2C(C=CC2=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Microcolin H chemical structure and analogues

An In-depth Technical Guide to Microcolin H: Chemical Structure, Analogues, and Mechanism of Action

Introduction

Microcolins are a class of lipopeptides isolated from the marine cyanobacterium Moorea producens (previously Lyngbya majuscula).[1] This family of natural products, including Microcolins A-M, has demonstrated a range of biological activities, most notably potent antitumor and immunosuppressive effects.[1][2] This guide focuses on this compound, a recently investigated member of this family, and its analogues. This compound has been identified as a novel inducer of autophagy that exhibits significant antitumor activity by targeting phosphatidylinositol transfer proteins (PITPα and PITPβ).[1][3][4] This document provides a comprehensive overview of its chemical structure, the synthesis and activity of its analogues, detailed experimental protocols, and its mechanism of action for researchers, scientists, and drug development professionals.

Chemical Structure of this compound and Analogues

This compound is a lipopeptide characterized by a fatty acid chain linked to a peptide core. The core structure consists of a tripeptide and a pyrrolinone moiety.[3] The general structure of microcolins is amenable to synthetic modification, allowing for the generation of analogues to probe structure-activity relationships (SAR). For instance, analogues of this compound have been synthesized with varying lengths of the aliphatic carboxylic acid chain to investigate its impact on biological activity.[3] Similarly, analogues of the related Microcolin A have been prepared through semisynthetic modification and chemical degradation to identify key structural features for its immunosuppressive properties.[5]

Quantitative Biological Data

The biological activity of this compound and its analogues has been quantified through various in vitro assays. The data highlights its potency and selectivity against cancer cells.

| Compound | Assay | Cell Line(s) | IC50 / EC50 / KD | Reference |

| This compound | Cell Viability (CCK-8) | HGC-27, AGS, MKN-28 (gastric cancer) | 0.1–0.5 nM | [1] |

| Cell Viability (CCK-8) | GES-1 (normal gastric mucosa) | Insensitive | [1][3] | |

| Binding Affinity (MST) | PITPα/β | KD = 6.2 μM | [1][3] | |

| Microcolin A | Murine Splenocyte Proliferation (Concanavalin A induced) | Murine Splenocytes | IC50 = 5.8 nM | [2] |

| Murine Splenocyte Proliferation (Phytohemagglutinin induced) | Murine Splenocytes | IC50 = 12.5 nM | [2] | |

| Murine Splenocyte Proliferation (Lipopolysaccharide induced) | Murine Splenocytes | IC50 = 8.0 nM | [2] | |

| Mixed Lymphocyte Reaction | Murine Splenocytes | IC50 = 5.0 nM | [2] | |

| Murine Splenocyte Proliferation (anti-IgM induced) | Murine Splenocytes | IC50 = 10.0 nM | [2] | |

| Murine Splenocyte Proliferation (Phorbol 12-myristate 13-acetate + Ionomycin induced) | Murine Splenocytes | IC50 = 5.8 nM | [2] |

Experimental Protocols

This section details the methodologies for the chemical synthesis of this compound and key biological assays used to characterize its activity.

Chemical Synthesis of this compound

A multi-step chemical synthesis has been developed for the large-scale production of this compound (up to 200 mg).[1][3] The synthesis employs a convergent strategy, dividing the molecule into three key fragments: an aliphatic carboxylic acid (M1), a tripeptide (M2), and a pyrrolinone (M3).[3]

Protocol:

-

Fragment Synthesis: The three fragments (M1, M2, and M3) are synthesized separately.

-

Coupling of M2 and M3: The tripeptide carboxylic acid (M2) is coupled with the pyrrolinone fragment (M3) using Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (Bop-Cl) to yield the intermediate M4.[3]

-

Deprotection: The N-Boc protecting group on M4 is removed using trifluoroacetic acid (TFA).[3]

-

Final Coupling: The deprotected intermediate is then conjugated with the octanoic acid fragment (M1) under BOP-Cl/Et3N conditions to yield the final product, this compound.[3]

Cell Viability Assay (CCK-8)

This assay is used to determine the effect of this compound on the viability of cancer and normal cell lines.[3]

Protocol:

-

Cell Seeding: Seed 5 x 10³ cells per well in 96-well plates.[3]

-

Treatment: Treat the cells with varying concentrations of this compound for 48 hours.[3]

-

CCK-8 Incubation: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1 hour.[3]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.[3]

Protocol:

-

Cell Seeding: Seed 1 x 10³ cells per well in 6-well plates.[3]

-

Treatment: Treat the cells with different concentrations of this compound for 48 hours.[3]

-

Incubation: Replace the treatment medium with a complete medium and monitor for colony formation for 9 days, replacing the medium every 3 days.[3]

-

Staining: Fix the cells with a 4% fixative solution for 10 minutes, followed by staining with a 0.1% crystal violet solution for 10 minutes.[3]

-

Analysis: Rinse the plates with distilled water, dry, and scan for analysis.[3]

Co-Immunoprecipitation Assay

This assay is used to investigate the effect of this compound on protein-protein interactions, specifically the interaction between Beclin-1 and Bcl-2.[3]

Protocol:

-

Cell Treatment: Expose gastric cancer cells to this compound for 6 hours.[3]

-

Cell Lysis: Lyse the cells to release proteins.

-

Immunoprecipitation: Use an antibody specific to one of the target proteins (e.g., Beclin-1) to pull down the protein and its binding partners.

-

Western Blotting: Analyze the immunoprecipitated complex by Western blotting using an antibody against the other target protein (e.g., Bcl-2) to determine if the interaction is altered.

Mechanism of Action: Induction of Autophagy

This compound exerts its potent antitumor activity by inducing autophagy-dependent cell death.[1][3][6] It directly binds to and targets phosphatidylinositol transfer proteins PITPα and PITPβ.[1][3] This interaction leads to the initiation of the autophagy cascade.

Key molecular events in this compound-induced autophagy include:

-

Increased LC3 Conversion: An increase in the conversion of LC3I to LC3II, a classic marker of autophagosome formation.[1][3][7]

-

p62 Degradation: A reduction in the levels of p62, a protein that is degraded during autophagy.[1][3][7]

-

Disruption of Beclin-1/Bcl-2 Complex: this compound promotes the release of Beclin-1 from its inhibitory interaction with Bcl-2, allowing Beclin-1 to participate in the initiation of autophagy.[3]

Conclusion

This compound is a promising marine-derived lipopeptide with potent and selective antitumor activity. Its mechanism of action, involving the induction of autophagy through the novel targets PITPα and PITPβ, presents a new avenue for cancer therapy.[1][4] The established synthetic route allows for the generation of analogues for further SAR studies and the development of more potent and specific therapeutic agents.[3] The detailed protocols provided in this guide should facilitate further research into this compound and its potential clinical applications.

References

- 1. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative and immunosuppressive properties of microcolin A, a marine-derived lipopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "ANALOGS OF THE MARINE IMMUNOSUPPRESSANT MICROCOLIN A: PREPARATION AND " by F. E. Koehn, Ross E. Longley et al. [digitalcommons.fau.edu]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

The Uncharted Territory of Microcolin H Synthesis: A Technical Guide to Cyanobacterial Lipopeptide Biosynthesis

For Immediate Release

Shanghai, China – November 18, 2025 – While the potent antitumor and immunosuppressive activities of the cyanobacterial lipopeptide Microcolin H have garnered significant interest within the scientific community, its biosynthetic pathway remains a largely uncharted territory. To date, a complete, experimentally validated biosynthetic gene cluster and enzymatic pathway for this compound have not been reported in publicly accessible literature. This technical guide, intended for researchers, scientists, and drug development professionals, aims to bridge this knowledge gap by providing an in-depth overview of the principles of lipopeptide biosynthesis in cyanobacteria, drawing upon well-characterized examples from the genus Moorea (formerly Lyngbya), the known producer of the microcolin family of natural products. By understanding the established paradigms of Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathways in these organisms, researchers can infer the likely biosynthetic logic of this compound and design experiments to elucidate its specific pathway.

The General Architecture of Cyanobacterial Lipopeptide Biosynthesis

Lipopeptides, such as the microcolins, are complex natural products synthesized by large, multifunctional enzymes known as NRPSs and PKSs. These enzymatic assembly lines are encoded by contiguous sets of genes called biosynthetic gene clusters (BGCs). The biosynthesis of these molecules follows a modular logic, where each module is responsible for the incorporation and modification of a specific building block, either an amino acid (by NRPS modules) or a short-chain carboxylic acid (by PKS modules).

A typical lipopeptide BGC in cyanobacteria comprises:

-

NRPS and/or PKS genes: These large genes encode the core enzymatic machinery.

-

Genes for precursor biosynthesis: These genes encode enzymes that supply the specific amino acid or extender units required for synthesis.

-

Tailoring enzyme genes: These genes encode enzymes that modify the growing peptide or polyketide chain, such as halogenases, methyltransferases, and oxidases.

-

Transporter genes: These genes encode proteins responsible for exporting the final product out of the cell.

-

Regulatory genes: These genes control the expression of the entire BGC.

A Case Study: The Barbamide Biosynthetic Gene Cluster from Moorea producens

A prime example of a well-characterized lipopeptide biosynthetic pathway from Moorea producens (the same organism that produces microcolins) is that of barbamide, a chlorinated lipopeptide with potent molluscicidal activity. The barbamide (bar) gene cluster provides a valuable model for understanding how cyanobacteria construct these complex molecules.

The bar gene cluster is a mixed NRPS-PKS system responsible for the assembly of barbamide from acetate, L-phenylalanine, L-cysteine, and a highly unusual trichloroleucyl starter unit. The organization of the gene cluster and the predicted functions of its open reading frames (ORFs) are detailed below.

Quantitative Data from Analogous Systems

While specific quantitative data for the this compound pathway is unavailable, studies on other cyanobacterial NRPS-PKS systems provide insights into the potential yields and efficiencies. Production of these complex secondary metabolites is often low under standard laboratory conditions. For instance, yields of lipopeptides from cyanobacterial cultures can range from micrograms to a few milligrams per liter of culture. Heterologous expression of cyanobacterial BGCs in more tractable hosts like E. coli or Streptomyces has been explored to improve yields, with varying degrees of success.

| Parameter | Typical Range for Cyanobacterial Lipopeptides | Notes |

| Native Production Titer | 0.1 - 10 mg/L | Highly dependent on the specific compound, producing strain, and culture conditions. |

| Heterologous Production Titer | 0.01 - 50 mg/L | Can be higher than native production but often requires significant host and pathway engineering. |

| Enzyme Km for Amino Acid Substrates | 10 - 500 µM | Varies depending on the specific adenylation domain and its cognate amino acid. |

| Enzyme kcat | 1 - 100 min-1 | Turnover rates for individual catalytic domains within the NRPS/PKS machinery. |

Experimental Protocols for Characterizing Biosynthetic Pathways

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-pronged approach combining genetics, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments.

Identification and Sequencing of the Biosynthetic Gene Cluster

-

Methodology:

-

Genomic DNA Extraction: High-quality genomic DNA is extracted from a pure culture of the this compound-producing cyanobacterium.

-

Genome Sequencing: The genome is sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality, contiguous genome assembly.

-

Bioinformatic Analysis: The assembled genome is mined for NRPS and PKS gene clusters using specialized software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Natural Product Structures from Genomes). These tools identify the characteristic domains of NRPS and PKS enzymes (e.g., Adenylation, Condensation, Thiolation, Ketosynthase, Acyltransferase, and Acyl Carrier Protein domains).

-

Gene Cluster Annotation: The identified BGC is manually annotated to predict the function of each ORF, the number of modules, and the likely substrates for each module.

-

Functional Characterization of Key Enzymes

-

Methodology:

-

Gene Cloning and Heterologous Expression: Genes encoding key enzymes (e.g., adenylation domains, halogenases, methyltransferases) are amplified by PCR from the genomic DNA and cloned into expression vectors. The proteins are then expressed in a suitable heterologous host, typically E. coli.

-

Protein Purification: The expressed proteins, often with an affinity tag (e.g., His-tag), are purified using chromatography techniques such as Ni-NTA affinity chromatography and size-exclusion chromatography.

-

Enzymatic Assays: The activity of the purified enzymes is tested in vitro. For example, the substrate specificity of an adenylation domain can be determined using an ATP-PPi exchange assay, where the incorporation of radiolabeled pyrophosphate into ATP is measured in the presence of different amino acids.

-

Gene Inactivation and Metabolite Analysis

-

Methodology:

-

Gene Knockout: A target gene within the putative this compound BGC is inactivated in the native producer using techniques such as homologous recombination or CRISPR-Cas9-based gene editing.

-

Metabolite Extraction and Analysis: The wild-type and mutant strains are cultured under identical conditions. The metabolites are then extracted from the biomass and culture supernatant.

-

Comparative Metabolomics: The metabolite profiles of the wild-type and mutant strains are compared using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The absence of this compound in the mutant strain confirms the involvement of the inactivated gene in its biosynthesis.

-

Visualizing the Biosynthetic Logic

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships within a biosynthetic pathway and the experimental workflows used to study them.

Caption: Proposed biosynthetic pathway for barbamide in Moorea producens.

Caption: Experimental workflow for elucidating a natural product biosynthetic pathway.

Future Directions

The elucidation of the this compound biosynthetic pathway presents an exciting opportunity for both fundamental and applied research. By identifying the complete gene cluster and characterizing its enzymes, it will be possible to:

-

Understand the biosynthesis of its unique structural motifs.

-

Engineer the pathway to produce novel analogs of this compound with improved therapeutic properties.

-

Develop a sustainable and scalable production platform for this compound and its derivatives through heterologous expression.

This technical guide provides a roadmap for researchers to navigate the complexities of cyanobacterial lipopeptide biosynthesis and lays the groundwork for the eventual discovery and characterization of the this compound pathway. The principles and methodologies outlined herein are broadly applicable to the study of other novel natural products from these fascinating microorganisms.

Microcolin H mechanism of action as an autophagy inducer

An In-depth Technical Guide on the Mechanism of Action of Microcolin H as an Autophagy Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring marine lipopeptide, has been identified as a potent inducer of autophagy, exhibiting significant antitumor activity. This technical guide delineates the molecular mechanism by which this compound initiates autophagic cell death. The core of its action lies in the direct binding to and inhibition of phosphatidylinositol transfer proteins alpha and beta (PITPα/β). This primary interaction triggers a signaling cascade that culminates in the disruption of the inhibitory complex between Bcl-2 and Beclin-1, a critical step for the initiation of the autophagy pathway. This document provides a comprehensive overview of the signaling pathway, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and drug development efforts.

Core Mechanism of Action: Targeting PITPα/β

The primary molecular target of this compound in the induction of autophagy is the phosphatidylinositol transfer protein alpha/beta isoform (PITPα/β)[1][2][3]. Chemical proteomic methods have confirmed that this compound directly binds to PITPα/β[1][2]. This interaction is fundamental to its bioactivity, leading to potent antiproliferative effects in various tumor cell lines and inducing autophagic cell death[1][2][3]. The binding affinity (KD) of this compound to PITPα/β has been determined to be approximately 6.2 μM[3].

Signaling Pathway of this compound-Induced Autophagy

This compound initiates autophagy through a distinct signaling pathway that diverges from the classical mTOR-dependent route. The mechanism is centered on the regulation of the Beclin-1 complex.

-

Direct Binding to PITPα/β : this compound enters the cell and directly binds to PITPα/β proteins, which are involved in lipid metabolism and membrane trafficking[1][3].

-

Disruption of the Bcl-2/Beclin-1 Complex : This binding event leads to the disruption of the interaction between the anti-apoptotic protein Bcl-2 and the key autophagy protein Beclin-1[1][4]. Bcl-2 normally sequesters Beclin-1, inhibiting its function and suppressing autophagy[5].

-

Release of Beclin-1 : By disrupting this complex, this compound treatment results in the release of Beclin-1[4].

-

Initiation of Autophagosome Formation : The freed Beclin-1 is then able to participate in the formation of the Class III PI3K complex, which is essential for the nucleation of the autophagosomal membrane[5]. This leads to the subsequent steps of autophagy, including the conversion of LC3-I to LC3-II and the formation of autophagosomes[1][2].

The following diagram illustrates this proposed signaling pathway.

Caption: Signaling pathway of this compound-induced autophagy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: In Vitro Efficacy and Binding Affinity

| Parameter | Value | Cell Lines / System | Source |

| Binding Affinity (KD) | ~6.2 μM | Purified PITPα/β | [3] |

| Antiproliferative IC50 | 0.1–0.5 nM | Various cancer cell lines | [3] |

| Effective Concentration | 50 nM | HGC-27 Gastric Cancer Cells | [4] |

Table 2: Autophagy Marker Modulation

| Marker | Effect | Cell Lines | Treatment Conditions | Source |

| LC3-I to LC3-II Conversion | Increased | HGC-27, MKN-28 | Dose- and time-dependent | [1][2][4] |

| p62/SQSTM1 Levels | Decreased | HGC-27, MKN-28 | Dose- and time-dependent | [1][2][4] |

| GFP-LC3 Puncta | Increased Accumulation | HeLa-GFP-LC3 cells | Dose-dependent | [1] |

| Beclin-1/Bcl-2 Complex | Significantly Reduced | Gastric cancer cells | 6 hours treatment | [1][6] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the protocols for the key experiments used to elucidate the mechanism of this compound.

Western Blot for Autophagy Markers (LC3 and p62)

This protocol is used to quantify the changes in the levels of key autophagy-related proteins.

-

Cell Treatment : Plate gastric cancer cells (e.g., HGC-27, MKN-28) and treat with various concentrations of this compound for specified time points (e.g., 0, 3, 6, 9 hours)[4].

-

Lysis : Wash cells with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification : Determine protein concentration using a BCA assay.

-

Electrophoresis & Transfer : Separate 20-30 µg of protein lysate on SDS-PAGE gels and transfer to a PVDF membrane.

-

Blocking & Antibody Incubation : Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against LC3, p62, and a loading control (e.g., β-actin) overnight at 4°C.

-

Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) kit.

-

Analysis : Quantify band intensity using densitometry software (e.g., ImageJ). The ratio of LC3-II to LC3-I (or to the loading control) is calculated to assess autophagy induction[4].

Co-Immunoprecipitation (Co-IP) for Bcl-2/Beclin-1 Interaction

This assay is performed to assess the effect of this compound on the interaction between Bcl-2 and Beclin-1.

-

Cell Treatment : Treat gastric cancer cells with this compound (e.g., 50 nM) for a specified time (e.g., 6 hours)[4][6].

-

Lysis : Lyse cells in a non-denaturing IP lysis buffer.

-

Immunoprecipitation : Pre-clear lysates with Protein A/G agarose beads. Incubate the supernatant with an antibody against Bcl-2 or an IgG control overnight at 4°C[4].

-

Complex Capture : Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing & Elution : Wash the beads extensively to remove non-specific binding. Elute the bound proteins by boiling in SDS-PAGE loading buffer.

-

Western Blot Analysis : Analyze the eluted samples by Western blot using antibodies against Beclin-1 and Bcl-2 to detect the co-precipitated proteins[4].

Autophagic Flux Assay

This experiment distinguishes between the induction of autophagy and the blockage of lysosomal degradation.

-

Cell Treatment : Pre-treat cells with an autophagy inhibitor such as Hydroxychloroquine (HCQ, 25 µM) or Bafilomycin A1 for 2 hours[1][6].

-

This compound Addition : Add this compound to the pre-treated cells and incubate for an additional period (e.g., 6 hours)[1][6].

-

Analysis : Harvest cell lysates and perform a Western blot for LC3 and p62.

-

Interpretation : An accumulation of LC3-II in the presence of the inhibitor that is greater than with either agent alone indicates an increase in autophagic flux, confirming that this compound is an autophagy inducer[1][6].

The workflow for a typical autophagic flux experiment is diagrammed below.

Caption: Experimental workflow for an autophagic flux assay.

Conclusion and Future Directions

This compound represents a novel class of autophagy inducers with a well-defined molecular target, PITPα/β. Its mechanism of action, centered on the disruption of the Bcl-2/Beclin-1 complex, offers a promising avenue for the development of new anticancer therapeutics. Future research should focus on the downstream effectors of PITPα/β inhibition, the potential for combination therapies, and the translation of these findings into preclinical and clinical settings. The detailed protocols and data presented in this guide provide a solid foundation for these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Beclin 1 network regulates autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]

Microcolin H: A Technical Guide to its Direct Targeting of PITPα/β

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microcolin H, a lipopeptide isolated from the marine cyanobacterium Moorea producens, has emerged as a potent antitumor agent with a novel mechanism of action.[1][2] Extensive research has identified Phosphatidylinositol Transfer Protein α (PITPα) and Phosphatidylinositol Transfer Protein β (PITPβ) as the direct molecular targets of this compound.[1][2] This technical guide provides an in-depth overview of the quantitative data, experimental methodologies, and signaling pathways associated with the interaction of this compound and PITPα/β, serving as a comprehensive resource for researchers in oncology and drug development.

Quantitative Data

The interaction between this compound and its targets, as well as its efficacy in cancer models, has been quantified through various assays. The following tables summarize the key quantitative findings.

Binding Affinity of this compound to PITPβ

| Parameter | Value | Method | Reference |

| Dissociation Constant (KD) | ~6.2 µM | Microscale Thermophoresis (MST) | [1] |

In Vitro Antiproliferative Activity of this compound

This compound has demonstrated significant dose-dependent antiproliferative effects in various gastric cancer cell lines, while showing lower toxicity in normal gastric mucosal epithelial cells (GES-1).[1] Although the precise IC50 values are not explicitly stated in the primary literature, the dose-dependent inhibition is well-documented.

| Cell Line | Cancer Type | Effect | Reference |

| HGC27 | Gastric Cancer | Significant dose-dependent inhibition | [1][3] |

| AGS | Gastric Cancer | Significant dose-dependent inhibition | [1][3] |

| MKN-28 | Gastric Cancer | Significant dose-dependent inhibition | [1][3] |

| GES-1 | Normal Gastric Epithelium | Low toxicity | [1][3] |

In Vivo Antitumor Efficacy of this compound

In xenograft tumor models using nude mice, this compound exhibited potent, dose-dependent inhibition of tumor growth.[1]

| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) | Reference |

| This compound | 10 mg/kg | 74.2% | [1] |

| Paclitaxel (Positive Control) | 8 mg/kg | Not explicitly stated, but less than 74.2% | [1] |

| This compound + Hydroxychloroquine (HCQ) | 10 mg/kg + 50 mg/kg | Antitumor effect significantly reversed | [1] |

Experimental Protocols

This section details the key experimental methodologies used to elucidate the interaction between this compound and PITPα/β and its cellular effects.

Target Identification using Activity-Based Protein Profiling (ABPP)

Objective: To identify the direct protein targets of this compound in cancer cells.

Methodology:

-

Probe Synthesis: An activity-based probe is synthesized by chemically modifying this compound to include a reporter tag (e.g., biotin or a fluorescent dye) and a clickable alkyne group, without significantly altering its biological activity.[1]

-

Cell Lysate Preparation: Cancer cell lines (e.g., HGC-27) are cultured and lysed to obtain a total protein extract.

-

Probe Labeling: The cell lysate is incubated with the this compound activity-based probe to allow for covalent binding to its protein targets.

-

Competitive Labeling (for validation): In a parallel experiment, the cell lysate is pre-incubated with an excess of free this compound before adding the probe. This competition should reduce the labeling of specific targets by the probe.

-

Click Chemistry: A reporter tag with an azide group (e.g., TAMRA-azide or biotin-azide) is "clicked" onto the alkyne group of the probe-labeled proteins using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1]

-

Enrichment of Labeled Proteins: For biotin-tagged probes, streptavidin beads are used to pull down and enrich the probe-labeled proteins.

-

Visualization and Identification:

-

In-gel fluorescence scanning: For fluorescently tagged proteins, the labeled proteins are separated by SDS-PAGE and visualized using a fluorescence gel scanner. A specific band should appear that is diminished in the competitive labeling sample.

-

Mass Spectrometry: The enriched protein bands are excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins. PITPα and PITPβ were identified as the primary targets of this compound using this method.[1]

-

Binding Affinity Determination by Microscale Thermophoresis (MST)

Objective: To quantify the binding affinity between this compound and PITPβ.

Methodology:

-

Protein Preparation: Recombinant PITPβ protein is expressed and purified.

-

Fluorescent Labeling: The PITPβ protein is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester reactive dye).

-

Serial Dilution: A serial dilution of this compound is prepared in a suitable buffer (e.g., PBS with 1% DMSO).

-

Incubation: The fluorescently labeled PITPβ is mixed with each concentration of this compound and incubated to allow binding to reach equilibrium.

-

Capillary Loading: The samples are loaded into glass capillaries.

-

MST Measurement: The capillaries are placed in an MST instrument. A microscopic temperature gradient is induced by an infrared laser, and the movement of the fluorescently labeled protein along this gradient is monitored.

-

Data Analysis: The change in the thermophoretic movement upon binding of this compound is measured. The data is plotted against the logarithm of the this compound concentration, and the dissociation constant (KD) is calculated by fitting the data to a binding curve.[1]

Cell Viability Assay (CCK-8 Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Methodology:

-

Cell Seeding: Gastric cancer cells (HGC27, AGS, MKN-28) and normal gastric epithelial cells (GES-1) are seeded into 96-well plates at a density of approximately 5,000 cells per well and cultured for 24 hours.

-

Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells will reduce the WST-8 tetrazolium salt in the CCK-8 reagent to a yellow formazan dye.

-

Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.

-

Data Analysis: Cell viability is expressed as a percentage of the viability of untreated control cells.

Western Blot Analysis of Autophagy Markers

Objective: To determine if this compound induces autophagy in cancer cells.

Methodology:

-

Cell Treatment: Cancer cells (e.g., HGC-27, MKN-28) are treated with different concentrations of this compound for various time points. In some experiments, cells are co-treated with an autophagy inhibitor like hydroxychloroquine (HCQ) to assess autophagic flux.

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against autophagy markers, such as LC3A/B and p62/SQSTM1. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: An increase in the ratio of LC3-II (lipidated form) to LC3-I (unlipidated form) and a decrease in the level of p62 are indicative of autophagy induction.[1]

Visualizations: Signaling Pathways and Experimental Workflows

PITPα/β Signaling and the Impact of this compound

Experimental Workflow for this compound Target Identification

Mechanism of Action: Covalent Inhibition and Autophagy Induction

References

The Structure-Activity Relationship of Microcolin H Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microcolin H, a lipopeptide isolated from the marine cyanobacterium Moorea producens, has emerged as a potent antitumor agent with a novel mechanism of action. It induces autophagic cell death in cancer cells by directly targeting phosphatidylinositol transfer proteins α and β (PITPα/β).[1][2][3] This unique mode of action makes this compound and its derivatives promising candidates for the development of new cancer therapeutics. Understanding the structure-activity relationship (SAR) of these compounds is crucial for optimizing their potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the SAR of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension and further research.

Core Structure of this compound

This compound is a linear lipopeptide characterized by a fatty acid side chain, a tripeptide core, and a terminal pyrrolinone ring. Modifications to these structural components have been explored to elucidate their impact on biological activity.

Structure-Activity Relationship of the Lipid Chain

The length and saturation of the aliphatic carboxylic acid chain attached to the N-terminus of the peptide backbone play a critical role in the cytotoxic activity of this compound derivatives. A study by Yang et al. (2023) synthesized five analogues of this compound with varying lipid chain lengths to investigate this relationship.[2][4]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxicity (IC50) of this compound and its analogues against the HGC-27 human gastric cancer cell line.

| Compound | Lipid Chain | IC50 (nM) against HGC-27 cells |

| This compound | Octanoic acid (C8) | 0.21 |

| Analogue 1 | Hexanoic acid (C6) | 1.54 |

| Analogue 2 | Butyric acid (C4) | > 50 |

| Analogue 3 | Decanoic acid (C10) | 0.58 |

| Analogue 4 | Dodecanoic acid (C12) | 1.23 |

| Analogue 5 | Myristic acid (C14) | 2.87 |

Data extracted from the supplementary information of Yang et al., Signal Transduction and Targeted Therapy, 2023.[2][4]

The data clearly indicates that the octanoyl (C8) side chain of this compound is optimal for its potent cytotoxic activity. Both shortening and lengthening the lipid tail from this optimal length leads to a decrease in potency. This suggests that the lipophilicity and spatial conformation conferred by the C8 chain are crucial for the effective binding of the molecule to its target, PITPα/β.

Experimental Protocols

Synthesis of this compound Analogues

The synthesis of this compound and its analogues with varying lipid chain lengths was achieved through a convergent strategy involving the preparation of three key fragments: the aliphatic carboxylic acid, the tripeptide core, and the pyrrolinone moiety. The final step involves the coupling of the respective fatty acid to the N-terminus of the tripeptide-pyrrolinone conjugate.[2][4]

General Procedure for Fatty Acid Coupling: To a solution of the deprotected tripeptide-pyrrolinone intermediate in dichloromethane (CH2Cl2), the corresponding fatty acid (e.g., hexanoic acid, decanoic acid) is added, followed by a coupling reagent such as BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) and a base like triethylamine (Et3N). The reaction mixture is stirred at room temperature until completion. The crude product is then purified by column chromatography to yield the desired this compound analogue.[2][4]

In Vitro Cytotoxicity Assay (CCK-8 Assay)

The cytotoxic activity of this compound and its derivatives is typically evaluated using a Cell Counting Kit-8 (CCK-8) assay.[4]

Protocol:

-

Cancer cells (e.g., HGC-27) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds (this compound and its analogues) for a specified period (e.g., 48 hours).

-

After the incubation period, 10 µL of CCK-8 solution is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.

-

The absorbance at 450 nm is measured using a microplate reader.

-

Cell viability is calculated as a percentage of the control (vehicle-treated) cells.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Mechanism of this compound-induced autophagic cell death.

Experimental Workflow for SAR Studies

Caption: A typical workflow for SAR studies of this compound derivatives.

Structure-Activity Relationship Summary

References

- 1. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics [mdpi.com]

- 4. researchgate.net [researchgate.net]

Microcolin H: A Comprehensive Technical Guide on its Antitumor Activity in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Microcolin H, a potent marine-derived lipopeptide, against various cancer cell lines. It details the compound's mechanism of action, summarizes its cytotoxic effects, provides detailed experimental protocols for assessing its activity, and visualizes key pathways and workflows.

Introduction

This compound is a natural product isolated from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula).[1] It belongs to the microcolin family of compounds, which have demonstrated significant cytotoxic effects against a broad range of human cancer cell lines.[1] Recent studies have identified this compound as a novel and potent inducer of autophagy, highlighting its therapeutic potential as an anticancer agent.[1][2][3] This document synthesizes the current understanding of this compound's activity, focusing on its effects on cancer cell proliferation, migration, and the induction of autophagic cell death.

Mechanism of Action: Targeting PITPα/β to Induce Autophagy

The primary antitumor mechanism of this compound involves the direct targeting of phosphatidylinositol transfer protein alpha/beta isoform (PITPα/β).[1][2][3][4] PITPα/β proteins are crucial for lipid metabolism and membrane trafficking, and their expression has been correlated with poor prognosis in cancer patients.[2]

By binding to PITPα/β, this compound initiates a signaling cascade that leads to autophagic cell death. This is characterized by an increased conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3I) to its lipidated, autophagosome-associated form (LC3II), and a concurrent reduction in the level of p62 (sequestosome 1), a protein that is degraded during autophagy.[2][3] This potent induction of the autophagy process ultimately results in the death of cancer cells.[1][3] A combination of this compound with an autophagy inhibitor, such as hydroxychloroquine (HCQ), has been shown to significantly reverse its antitumor effects, confirming that its action is dependent on autophagy activation.[1][4]

Caption: Signaling pathway of this compound-induced autophagic cell death.

Biological Activity and Cytotoxicity Data

This compound exhibits potent dose-dependent antiproliferative activity against a variety of cancer cell lines, with a notable selectivity for tumor cells over normal cells.[1][4][5] Its efficacy has been particularly highlighted in gastric cancer.

Key Biological Effects:

-

Inhibition of Cell Proliferation: It significantly inhibits the growth of cancer cells.[1][5]

-

Reduction of Colony Formation: It diminishes the ability of cancer cells to form colonies, indicating an impact on long-term survival and tumorigenicity.[4][5]

-

Inhibition of Cell Migration: Treatment with this compound has been shown to significantly inhibit the migration of gastric cancer cells.[4][5]

The table below summarizes the quantitative data on the cytotoxic activity of this compound in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6]

| Cell Line | Cancer Type | IC50 (nM) | Comments |

| HGC-27 | Gastric Cancer | 0.1 - 0.5 | Significant inhibition of cell viability observed in this range.[1] |

| AGS | Gastric Cancer | 0.1 - 0.5 | Dose-dependent antiproliferative effects.[1][4] |

| MKN-28 | Gastric Cancer | 0.1 - 0.5 | Strong antitumor activity demonstrated.[1][4][5] |

| GES-1 | Normal Gastric Epithelial | Insensitive | Shows selective toxicity towards tumor cells.[1][4][5] |

Note: Specific IC50 values are often determined from dose-response curves and may vary slightly between experiments. The range provided is based on reported significant inhibitory concentrations.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound.

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Plate cancer cells (e.g., HGC-27, AGS) in 96-well plates at a density of 1x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 nM to 100 nM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 1-4 hours at 37°C.

-

Measurement:

-

For CCK-8: Measure the absorbance at 450 nm using a microplate reader.

-

For MTT: Add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 490 nm.

-

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Caption: General workflow for a cell viability assay.

This protocol is used to detect changes in the levels of autophagy-related proteins like LC3 and p62.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3, p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities to determine the LC3-II/LC3-I ratio and the relative level of p62.

Although the primary mechanism is autophagy, assessing apoptosis is crucial to understand the full spectrum of cell death.

-

Cell Preparation: Treat cells with this compound for the desired time. Harvest the cells, including any floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Harvesting: Collect cells after treatment with this compound.

-

Fixation: Wash cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing RNase A and PI.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[7][8]

References

- 1. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 7. Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

The Role of Microcolin H in Modulating Autophagic Flux: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the marine-derived lipopeptide, Microcolin H, and its function as a novel modulator of autophagic flux. We will delve into its mechanism of action, summarize key quantitative findings, and provide detailed experimental protocols for studying its effects.

Introduction to this compound and Autophagy

This compound is a natural product isolated from the marine cyanobacterium Lyngbya majuscula. Recent studies have identified it as a potent inducer of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Autophagy plays a critical role in cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer. This compound's ability to modulate this pathway makes it a compound of significant interest for therapeutic development.

Mechanism of Action of this compound

This compound induces autophagy through a multi-faceted mechanism primarily involving the direct binding to phosphatidylinositol transfer proteins alpha and beta (PITPα/β)[1][2]. This interaction initiates a signaling cascade that promotes the formation of autophagosomes[2].

Key molecular events in this compound-induced autophagy include:

-

Disruption of the Bcl-2/Beclin-1 Complex: this compound treatment leads to the dissociation of the inhibitory complex between B-cell lymphoma 2 (Bcl-2) and Beclin-1. The release of Beclin-1 is a critical step in the initiation of autophagy[3][4].

-

Modulation of Autophagy Markers: Treatment with this compound results in the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). Concurrently, there is a reduction in the level of sequestosome 1 (p62/SQSTM1), a protein that is selectively degraded during autophagy. This indicates an increase in autophagic flux[1][4][5].

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effect on autophagy.

Table 1: Effect of this compound on Autophagy Markers in Gastric Cancer Cells

| Treatment | LC3-I to LC3-II Conversion | p62 Protein Level | Reference |

| This compound | Increased | Decreased | [1][3][4] |

Table 2: Effect of Autophagy Inhibitors on this compound-induced Cell Death in HGC-27 Gastric Cancer Cells

| Treatment | Anti-proliferative Effect of this compound | Reference |

| This compound + Hydroxychloroquine (HCQ) | Reversed | [3][4] |

| This compound + 3-Methyladenine (3-MA) | Reversed | [3][4] |

Signaling Pathway

The signaling pathway for this compound-induced autophagy is depicted below.

Caption: Signaling pathway of this compound-induced autophagy.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the role of this compound in autophagy.

Western Blot Analysis for LC3 and p62

This protocol is for detecting changes in the levels of LC3-II and p62, key markers of autophagic activity.

Materials:

-

Gastric cancer cell lines (e.g., HGC-27, MKN-28)

-

This compound

-

Autophagy inhibitors (e.g., Hydroxychloroquine)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-LC3, anti-p62, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Cell Treatment: Plate cells and treat with varying concentrations of this compound for specified time points (e.g., 6 hours). For autophagic flux assays, pre-treat cells with an autophagy inhibitor (e.g., 25 µM HCQ for 2 hours) before adding this compound[3][4].

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on SDS-PAGE gels.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize protein bands using a chemiluminescence detection system. Densitometry analysis is used to quantify band intensity, with β-actin serving as a loading control.

Co-Immunoprecipitation (Co-IP) for Bcl-2 and Beclin-1 Interaction

This protocol is to determine if this compound disrupts the interaction between Bcl-2 and Beclin-1.

Materials:

-

Gastric cancer cells

-

This compound

-

Co-IP lysis buffer

-

Anti-Bcl-2 antibody

-

Protein A/G agarose beads

-

Primary antibodies: anti-Beclin-1, anti-Bcl-2

-

HRP-conjugated secondary antibodies

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound (e.g., for 6 hours) and lyse with Co-IP lysis buffer[3][4].

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-Bcl-2 antibody overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

-

Washing and Elution: Wash the beads multiple times with Co-IP lysis buffer to remove non-specific binding. Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using anti-Beclin-1 and anti-Bcl-2 antibodies. A decrease in the amount of Beclin-1 co-immunoprecipitated with Bcl-2 in this compound-treated cells indicates a disruption of their interaction.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on autophagic flux.

Caption: Experimental workflow for assessing autophagic flux.

Conclusion

This compound is a promising natural compound that induces autophagic cell death in cancer cells by targeting PITPα/β and modulating the Bcl-2/Beclin-1 interaction. The experimental evidence strongly supports its role as an inducer of autophagic flux. Further investigation into its therapeutic potential is warranted, and the protocols and data presented in this guide provide a solid foundation for future research in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]

The Downstream Consequences of PITPα/β Inhibition by Microcolin H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microcolin H, a lipopeptide of marine origin, has emerged as a potent and selective inhibitor of phosphatidylinositol transfer protein alpha (PITPα) and beta (PITPβ). These proteins are crucial mediators of lipid signaling and membrane trafficking. Inhibition of PITPα/β by this compound initiates a cascade of downstream cellular events, culminating in potent anti-tumor activity. This technical guide provides an in-depth exploration of the molecular sequelae of PITPα/β inhibition by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting PITPα/β.

Introduction

Phosphatidylinositol transfer proteins (PITPs) are a family of cytosolic proteins that facilitate the transport of phosphatidylinositol (PI) and phosphatidylcholine (PC) between cellular membranes. PITPα and PITPβ isoforms are integral to the maintenance of phosphoinositide gradients, which are essential for a multitude of cellular processes including signal transduction, membrane trafficking, and cytoskeletal organization.[1][2] The dysregulation of PITPα/β has been linked to various pathologies, including cancer, neurodegenerative diseases, and metabolic disorders.[2][3]

This compound, a natural product isolated from the marine cyanobacterium Moorea producens, has been identified as a direct inhibitor of PITPα/β.[4][5] This inhibition triggers a unique form of autophagy-dependent cell death in cancer cells, highlighting a novel therapeutic strategy.[3][4] This guide will dissect the downstream effects of this inhibition, providing a granular view of the molecular mechanisms at play.

Quantitative Data on the Effects of this compound

The anti-tumor efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| HGC-27 | Gastric Cancer | CCK-8 | 48 hours | Dose-dependent inhibition | [4] |

| AGS | Gastric Cancer | CCK-8 | 48 hours | Dose-dependent inhibition | [4] |

| MKN-28 | Gastric Cancer | CCK-8 | 48 hours | Dose-dependent inhibition | [4] |

| GES-1 | Normal Gastric Mucosa | CCK-8 | 48 hours | Insensitive to this compound | [4] |

| HGC-27 | Gastric Cancer | Colony Formation | 9 days | Significant reduction in colony formation | [4][6] |

| MKN-28 | Gastric Cancer | Colony Formation | 9 days | Significant reduction in colony formation | [4][6] |

Table 2: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models

| Animal Model | Cell Line Xenograft | Treatment | Dosage | Outcome | Reference |

| Nude Mice | HGC-27 | Intraperitoneal injection | 1, 5, 10 mg/kg | Dose-dependent tumor growth inhibition | [3] |

| Nude Mice | HGC-27 | Intraperitoneal injection | 10 mg/kg | 74.2% Tumor Growth Inhibition (TGI) | [3] |

Signaling Pathways Affected by PITPα/β Inhibition

The primary downstream effect of this compound-mediated PITPα/β inhibition is the induction of autophagy. This is characterized by the conversion of LC3-I to LC3-II and the degradation of p62.[3][4][5] The following diagram illustrates the proposed signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments used to characterize the effects of this compound.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed cancer cells (e.g., HGC-27, AGS, MKN-28) and normal control cells (e.g., GES-1) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 24 to 48 hours. Include a vehicle control (e.g., DMSO).

-

Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control.

Colony Formation Assay

-

Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 500 cells/well).

-

Treatment: Treat cells with various concentrations of this compound for 48 hours.

-

Incubation: Replace the medium with fresh, drug-free medium and incubate for 9-14 days, allowing colonies to form.

-

Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Quantification: Count the number of colonies (typically >50 cells) manually or using imaging software.

Western Blot Analysis for Autophagy Markers

-

Cell Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against LC3 and p62 overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Experimental and Logical Workflow

The investigation of this compound's anti-tumor activity follows a logical progression from in vitro characterization to in vivo validation.

Conclusion

This compound represents a promising therapeutic lead that targets the previously underexplored PITPα/β proteins. Its ability to induce autophagy-dependent cell death in cancer cells provides a novel avenue for anti-cancer drug development.[3] The data and protocols presented in this guide offer a solid foundation for further research into the downstream effects of PITPα/β inhibition and the broader therapeutic applications of this compound and its analogues. Future investigations should continue to elucidate the intricate molecular details of this signaling pathway and explore its relevance in other PITPα/β-associated diseases.[3]

References

- 1. Mammalian START-like phosphatidylinositol transfer proteins – Physiological perspectives and roles in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Microcolin H: Application Notes and Protocols for Colony Formation and Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Microcolin H, a marine-derived lipopeptide, on cancer cell proliferation and migration. Detailed protocols for performing colony formation and cell migration assays are included to enable researchers to investigate the potent anti-tumor activities of this compound.

This compound has been identified as a novel autophagy inducer that targets phosphatidylinositol transfer proteins α and β (PITPα/β).[1][2] By binding to PITPα/β, this compound triggers a signaling cascade that leads to autophagic cell death, making it a promising candidate for cancer therapy.[1][2] The following data and protocols are primarily based on studies conducted on human gastric cancer cell lines, where this compound has demonstrated significant dose-dependent inhibition of both colony formation and cell migration.[3][4]

Data Presentation

The anti-proliferative and anti-migratory effects of this compound on gastric cancer cell lines are summarized below.

Table 1: Effect of this compound on Colony Formation of Gastric Cancer Cells

| Cell Line | This compound Concentration | Duration of Treatment | Inhibition of Colony Formation (%) |

| HGC-27 | 50 nM | 48 hours | Approximately 50% |

| HGC-27 | 100 nM | 48 hours | Approximately 80% |

| MKN-28 | 50 nM | 48 hours | Approximately 60% |

| MKN-28 | 100 nM | 48 hours | Approximately 90% |

Note: The percentage of inhibition is estimated from graphical data presented in the cited literature. For precise quantification, it is recommended to perform the experiment and analyze the results using appropriate software.

Table 2: Effect of this compound on Cell Migration of Gastric Cancer Cells (Wound Healing Assay)

| Cell Line | This compound Concentration | Duration of Treatment | Inhibition of Wound Closure (%) |

| HGC-27 | 50 nM | 24 hours | Approximately 40% |

| HGC-27 | 100 nM | 24 hours | Approximately 75% |

| MKN-28 | 50 nM | 24 hours | Approximately 50% |

| MKN-28 | 100 nM | 24 hours | Approximately 85% |

Note: The percentage of inhibition is estimated from graphical data presented in the cited literature. For precise quantification, it is recommended to perform the experiment and analyze the results using appropriate software.

Signaling Pathway

The proposed mechanism of action for this compound involves the induction of autophagy through the targeting of PITPα/β.

Caption: this compound signaling pathway.

Experimental Protocols

Colony Formation (Clonogenic) Assay

This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a key method for evaluating the long-term effects of cytotoxic agents like this compound.

Workflow:

Caption: Colony formation assay workflow.

Materials:

-

Human gastric cancer cell lines (e.g., HGC-27, MKN-28)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

6-well plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Crystal Violet solution in methanol

-

Microscope

Procedure:

-

Cell Seeding: Trypsinize and resuspend cells in complete medium. Perform a cell count and seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates. Ensure even distribution of cells by gently swirling the plates. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Carefully remove the medium from the wells and add the medium containing the desired concentrations of this compound (e.g., 0, 50, 100 nM).

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

Media Change: After the treatment period, remove the drug-containing medium and wash the cells gently with PBS. Add fresh, pre-warmed complete medium to each well.

-

Colony Growth: Continue to incubate the plates for an additional 9-14 days. Monitor colony formation every 2-3 days and replace the medium as needed.

-

Staining: Once colonies are visible to the naked eye, carefully remove the medium and wash the wells twice with PBS. Fix the colonies by adding 1 mL of 4% PFA to each well and incubating for 15 minutes at room temperature. Remove the PFA and add 1 mL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.

-

Analysis: Gently wash the plates with tap water until the excess stain is removed. Allow the plates to air dry. Count the number of colonies (defined as a cluster of at least 50 cells) in each well. The plating efficiency and surviving fraction can be calculated to determine the inhibitory effect of this compound.

Cell Migration (Wound Healing) Assay

This assay is used to study directional cell migration in vitro. It is a straightforward and widely used method to assess the effect of compounds on the migratory capacity of cells.

Workflow:

Caption: Wound healing assay workflow.

Materials:

-

Human gastric cancer cell lines (e.g., HGC-27, MKN-28)

-

Complete culture medium

-

6-well plates

-

Sterile 200 µL or 1000 µL pipette tips

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells into 6-well plates at a density that will allow them to form a confluent monolayer within 24-48 hours.

-

Wound Creation: Once the cells are fully confluent, use a sterile pipette tip to make a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the wells twice with PBS to remove any detached cells and debris.

-

Treatment: Add fresh medium containing the desired concentrations of this compound (e.g., 0, 50, 100 nM) to each well.

-

Initial Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope at low magnification (e.g., 4x or 10x). It is crucial to have reference points to ensure the same field of view is imaged at later time points.

-

Incubation: Return the plates to the incubator and incubate for 24 hours.

-

Final Imaging (Time 24h): After 24 hours, carefully place the plate back on the microscope stage and capture images of the same areas of the scratch that were imaged at Time 0.

-

Analysis: The migration rate can be quantified by measuring the area of the wound at Time 0 and Time 24h using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated using the following formula:

% Wound Closure = [(Initial Wound Area - Final Wound Area) / Initial Wound Area] x 100

By following these detailed protocols, researchers can effectively evaluate the impact of this compound on cancer cell proliferation and migration, contributing to the understanding of its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Xenograft Tumor Models: Testing Microcolin H Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microcolin H, a lipopeptide isolated from the marine cyanobacterium Moorea producens, has emerged as a potent antitumor agent with a novel mechanism of action.[1] It induces autophagic cell death in cancer cells by directly targeting phosphatidylinositol transfer protein alpha/beta (PITPα/β).[2][3] This document provides detailed application notes and protocols for utilizing in vivo xenograft tumor models to evaluate the efficacy of this compound. These guidelines are intended for researchers in oncology and drug development to facilitate the preclinical assessment of this promising compound.

Mechanism of Action

This compound exerts its anticancer effects by inducing autophagy.[1][2] It directly binds to PITPα/β, leading to an increase in the conversion of LC3I to LC3II and a reduction in p62 levels, which are hallmark indicators of autophagy activation.[2] This process culminates in autophagic cell death in tumor cells.[2][3] The antitumor activity of this compound can be reversed by co-administration of an autophagy inhibitor like hydroxychloroquine (HCQ), further confirming its mechanism of action.[1][4]

Below is a diagram illustrating the signaling pathway of this compound-induced autophagy.

Caption: this compound mechanism of action.

In Vivo Efficacy Data

Studies utilizing xenograft models with human gastric cancer cell lines have demonstrated the potent antitumor activity of this compound. The tables below summarize the key quantitative data from these experiments.

Table 1: In Vivo Efficacy of this compound in HGC-27 Xenograft Model

| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Tumor Weight (mg) | Tumor Growth Inhibition (TGI) (%) |

| Vehicle (PBS) | - | Intraperitoneal | Data Not Available | - |

| This compound | 1 | Intraperitoneal | Data Not Available | Not Reported |

| This compound | 5 | Intraperitoneal | Data Not Available | Not Reported |

| This compound | 10 | Intraperitoneal | Data Not Available | 74.2 |

| Paclitaxel (PTX) | 8 | Intraperitoneal | Data Not Available | <74.2 |

| This compound + HCQ | 10 + 50 | Intraperitoneal | Data Not Available | Significantly Reduced vs. This compound alone |

Data is based on an 11-day treatment period.[4]

Experimental Protocols

This section provides detailed protocols for conducting in vivo xenograft studies to assess the efficacy of this compound.

Cell Culture and Preparation

-

Cell Line Selection: Human gastric cancer cell lines such as HGC-27, AGS, and MKN-28 are suitable for these studies.[1][4][5] Normal gastric mucosal epithelial cells (GES-1) can be used as a control for selectivity.[1][5]

-

Culture Conditions: Culture the selected cancer cell lines in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.[6]

-

Cell Viability and Counting: Resuspend the cells in a serum-free medium or phosphate-buffered saline (PBS). Perform a trypan blue exclusion assay to ensure cell viability is above 95%. Count the cells using a hemocytometer or an automated cell counter.

-

Preparation for Injection: Centrifuge the required number of cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 2-5 million cells per 100-200 µL.[7] Keep the cell suspension on ice until injection.

Xenograft Tumor Implantation

-

Animal Model: Use immunodeficient mice, such as 4-6 week old female BALB/c nude mice.[4]

-

Acclimatization: Allow the mice to acclimatize to the facility for at least one week before any experimental procedures.

-

Implantation:

-

Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine).

-

Shave the right flank of each mouse.

-

Inject 100-200 µL of the cell suspension subcutaneously into the shaved flank using a 25-27 gauge needle.[8]

-

-

Tumor Growth Monitoring:

-

Monitor the mice daily for tumor development.

-

Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

-

Randomize the mice into treatment groups when the average tumor volume reaches approximately 150 mm³.[4]

-

This compound Administration

-

Drug Preparation: Prepare this compound at the desired concentrations (e.g., 1, 5, and 10 mg/kg) in a suitable vehicle such as PBS.[4]

-

Administration: Administer this compound via intraperitoneal (IP) injection daily for the duration of the study (e.g., 11 days).[4]

-

Control Groups:

-

Vehicle Control: Administer the vehicle (e.g., PBS) to one group of mice.[4]

-

Positive Control: Use a standard-of-care chemotherapeutic agent, such as Paclitaxel (8 mg/kg), as a positive control.[4]

-

Mechanism of Action Control: To confirm the role of autophagy, include a group treated with a combination of this compound (10 mg/kg) and an autophagy inhibitor like hydroxychloroquine (50 mg/kg).[4]

-

Efficacy Evaluation and Endpoint

-

Tumor Measurement: Continue to measure tumor volume and body weight of the mice 2-3 times per week throughout the treatment period.

-

Endpoint Criteria: At the end of the treatment period (e.g., day 11), euthanize the mice.[4]

-

Data Collection:

-

Excise the tumors and record their final weight.